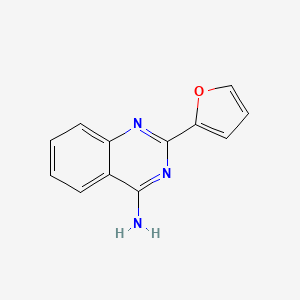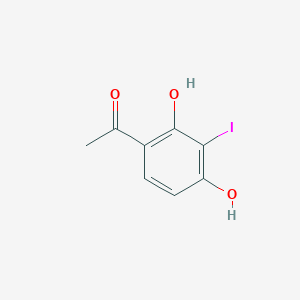
1-ethyl-3,5-diphenylpyridazin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-3,5-diphenylpyridazin-4(1H)-one is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by a pyridazinone ring substituted with ethyl and diphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3,5-diphenylpyridazin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the pyridazinone ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-ethyl-3,5-diphenylpyridazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield hydropyridazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyridazinone derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research indicates its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors or receptor antagonists.
Industry: It can be used in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 1-ethyl-3,5-diphenylpyridazin-4(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4(1H)-Pyridazinone, 1-methyl-3,5-diphenyl-
- 4(1H)-Pyridazinone, 1-ethyl-3,5-dimethyl-
- 1-ethyl-3,5-diphenylpyridazin-4(1H)-one2-thione
Uniqueness
1-ethyl-3,5-diphenylpyridazin-4(1H)-one stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and diphenyl groups enhances its stability and potential bioactivity compared to other similar compounds.
Propriétés
Numéro CAS |
59591-32-1 |
|---|---|
Formule moléculaire |
C18H16N2O |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
1-ethyl-3,5-diphenylpyridazin-4-one |
InChI |
InChI=1S/C18H16N2O/c1-2-20-13-16(14-9-5-3-6-10-14)18(21)17(19-20)15-11-7-4-8-12-15/h3-13H,2H2,1H3 |
Clé InChI |
BEACBVMRWXPJLT-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=O)C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(4-chlorophenyl)-hydroxy-(3-methylimidazol-4-yl)methyl]-4-(3-ethynylphenyl)-1-methylquinolin-2-one](/img/structure/B8709593.png)




![2-[5-(Benzylsulfanyl)-1H-tetrazol-1-yl]ethan-1-ol](/img/structure/B8709636.png)





